![molecular formula C16H18N2OS B12527176 Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- CAS No. 832099-10-2](/img/structure/B12527176.png)
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenoxyphenyl moiety. This compound is part of a broader class of thiourea derivatives known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The process often includes the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common practices to enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄)
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure and similar reactivity.
1,3-bis(3,4-dichlorophenyl) thiourea: A derivative with enhanced antioxidant activity.
N-(octyloxy)phenyl-N′-(cinnamoyl) thiourea: Known for its applications in materials science.
Uniqueness
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- stands out due to its unique phenoxyphenyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
832099-10-2 |
|---|---|
Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)propan-2-ylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,18-15(17)20)12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H3,17,18,20) |
InChI Key |
HKDLOXBJNFIECW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


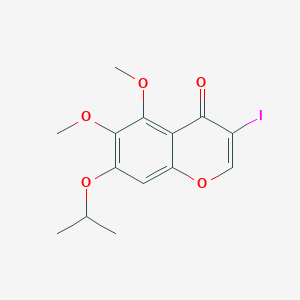
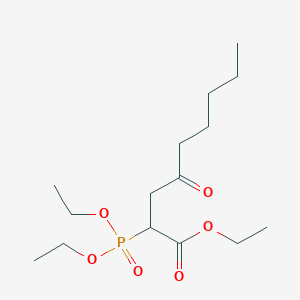
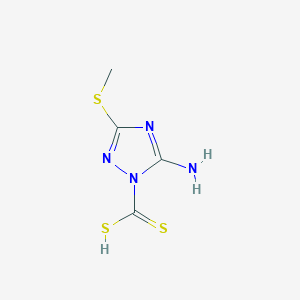
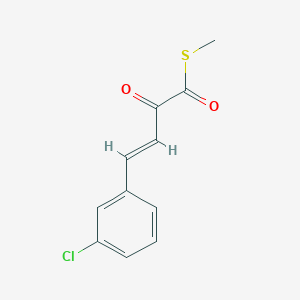
propanedinitrile](/img/structure/B12527122.png)
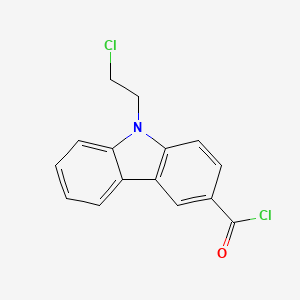
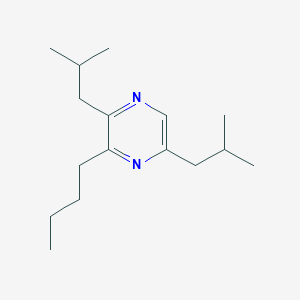
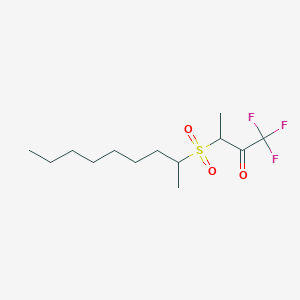
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
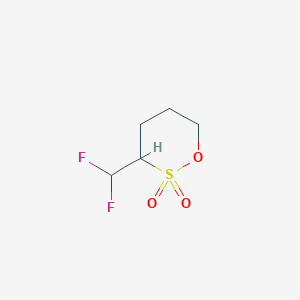
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

